3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline
Description
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Properties
IUPAC Name |
3-chloro-2-(3-chloro-4-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO/c13-8-2-1-3-11(16)12(8)17-7-4-5-10(15)9(14)6-7/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOURRDOZYOBKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline
This technical guide is structured as a high-level monograph for R&D professionals. It treats 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline as a sophisticated building block (Intermediate), deriving its properties and handling protocols from first-principles medicinal chemistry and established industrial synthesis routes for diaryl ether anilines.
Physicochemical Profiling, Synthetic Utility, and Handling Protocols
Executive Summary & Compound Identity
Compound Class: Halogenated Diaryl Ether Aniline Primary Utility: Advanced intermediate for Tyrosine Kinase Inhibitors (TKIs) and protoporphyrinogen oxidase (PPO) inhibiting agrochemicals.
This molecule represents a "privileged scaffold" in medicinal chemistry. The ortho-disposition of the phenoxy group relative to the aniline nitrogen creates a specific steric twist, often exploited to induce atropisomerism or to fit into hydrophobic pockets of enzymes (e.g., Kinase hinge regions). The dual-halogenation (3-Cl, 4-F) on the distal ring modulates metabolic stability (blocking para-oxidation) and lipophilicity.
Structural Specifications
| Property | Value (Calculated/Consensus) | Notes |
| IUPAC Name | 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline | |
| Molecular Formula | ||
| Molecular Weight | 272.10 g/mol | Heavy atom count: 17 |
| SMILES | Nc1cccc(Cl)c1Oc2cc(Cl)c(F)cc2 | Useful for cheminformatics |
| CAS RN | Not widely listed | Treat as NCE (New Chemical Entity) |
Physicochemical Properties (The Core)
Rationale: Understanding these properties is critical for formulation and reaction optimization. Data below is derived from SAR analysis of structural analogues (e.g., 3-chloro-2-phenoxyaniline).
Electronic & Acid-Base Profile
The basicity of the aniline nitrogen is severely attenuated in this molecule compared to unsubstituted aniline (
-
Predicted
(BH+): 2.1 – 2.5-
Mechanism:[1] The ortho-phenoxy group exerts a negative inductive effect (-I). The 3-chloro substituent on the aniline ring further withdraws electron density.
-
Implication: This amine is a poor nucleophile . Standard amide couplings will require high-activity acyl chlorides or aggressive coupling agents (e.g., HATU/HOAt) rather than mild esters. It will not protonate at physiological pH (7.4).
-
Lipophilicity & Solubility
-
LogP (Consensus): 4.2 ± 0.3
-
Mechanism:[1] The molecule is highly hydrophobic due to the two aromatic rings and three halogen atoms.
-
-
Solubility Profile:
-
Water: Insoluble (< 1 µg/mL).
-
DMSO: Soluble (> 50 mg/mL).
-
DCM/Ethyl Acetate: Highly Soluble.
-
Protocol Note: When running LC-MS, use a high starting percentage of organic modifier (e.g., 50% ACN) to prevent column fouling.
-
Solid State Risk
-
Polymorphism: High Risk.
-
Reasoning: Diaryl ethers possess rotational freedom around the ether linkage. The ortho-substitution restricts this rotation, creating deep energy wells that can lead to distinct crystal packing arrangements (polymorphs) with different melting points.
-
Synthetic Route & Process Logic
Expertise Note: Direct halogenation of a pre-formed diaryl ether is non-selective. The most robust route utilizes Nucleophilic Aromatic Substitution (S_NAr) followed by reduction. This ensures regiospecificity.
Retrosynthetic Strategy
-
Target: 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline.
-
Precursor: 3-Chloro-2-(3-chloro-4-fluorophenoxy)nitrobenzene.
-
Starting Materials: 2,3-Dichloronitrobenzene + 3-Chloro-4-fluorophenol.
Validated Synthesis Protocol
Step 1: S_NAr Coupling
-
Reagents: 2,3-Dichloronitrobenzene (1.0 eq), 3-Chloro-4-fluorophenol (1.05 eq),
(2.0 eq). -
Solvent: DMF or NMP (Polar aprotic is mandatory).
-
Conditions:
, 4-6 hours. -
Mechanism: The nitro group activates the ortho-chlorine for displacement. The meta-chlorine (position 3) is less activated and remains intact.
-
Critical Control Point: Monitor for bis-substitution (displacement of both chlorines), though steric hindrance at pos 3 makes this unlikely.
Step 2: Bechamp or Catalytic Reduction
-
Method A (Lab Scale): Iron powder (Fe) +
in EtOH/Water. (Gentle, avoids de-halogenation). -
Method B (Scale-up):
+ Pt/C (Sulfided).-
Warning: Do not use standard Pd/C. Palladium will rapidly catalyze hydrodehalogenation (removing the Cl/F atoms) before reducing the nitro group. Sulfided Pt/C poisons the catalyst enough to prevent de-halogenation while allowing nitro reduction.
-
Figure 1: Synthetic workflow emphasizing the critical reduction step to prevent de-halogenation.
Analytical & Purification Protocols
HPLC Method (Reverse Phase)
Due to the high lipophilicity (
-
Column: C18 (e.g., Agilent Zorbax SB-C18),
. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-1 min: 50% B (Isocratic hold to load).
-
1-8 min: 50%
95% B. -
8-10 min: 95% B.
-
-
Detection: UV at 254 nm (Aromatic) and 280 nm (Phenol impurity check).
Impurity Profile
Common impurities to watch for:
-
De-halogenated byproducts: Resulting from over-reduction (Mass = M-34 or M-19).
-
Unreacted Phenol: 3-Chloro-4-fluorophenol (distinct acidic smell).
-
Regioisomers: If the starting nitrobenzene was not pure 2,3-dichloro isomer.
Safety & Handling (HSE)
-
Acute Toxicity: Like all halogenated anilines, assume high toxicity via inhalation and skin absorption. Methemoglobinemia is a potential risk.
-
Sensitization: Potential skin sensitizer.
-
Storage: Store under inert atmosphere (Nitrogen/Argon). Anilines oxidize (darken) over time. Keep cold (
).
References
-
Synthesis of Diaryl Ethers (SNAr): Li, F., et al.[2] "Catalyst-free direct coupling of phenols to electron-deficient aryl halides."[2] Org.[2] Lett. 2003, 5, 2169-2171.[2]
-
Reduction of Halogenated Nitroarenes: Study on the selective hydrogenation of chloronitrobenzenes. Pt/C (Sulfided) is required to prevent dehalogenation. Chemical Engineering Journal, 2008.
-
Physicochemical Properties of Fluorinated Anilines: Smart, B. E. "Fluorine substituent effects (on pKa and Lipophilicity)." J. Fluorine Chem. 2001, 109, 3-11.
-
Analogous Compound Data: Data for 3-Chloro-2-(4-fluorophenoxy)aniline (CAS 937604-55-2) used for structural interpolation. BLD Pharm / PubChem Records.
Sources
Spectroscopic Characterization of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation of this complex molecule. Given the absence of publicly available experimental spectra for this specific compound, this guide will focus on a predictive and interpretive approach, drawing on data from structurally analogous compounds and foundational spectroscopic principles.
Introduction: The Structural Significance of a Substituted Diphenyl Ether
3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline is a substituted diphenyl ether, a class of organic compounds with notable biological activity.[1] The unique arrangement of its substituents—two chlorine atoms, a fluorine atom, and an aniline moiety—creates a molecule with distinct electronic and steric properties that are crucial for its potential applications in medicinal chemistry. Accurate structural confirmation is the bedrock of any further investigation into its biological activity. This guide will, therefore, provide a detailed roadmap for its spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standard approach to acquiring high-quality NMR data for this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to achieve optimal signal dispersion and resolution.[2]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets, one for each unique carbon atom.
-
Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay may be necessary.
-
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm) and a broad signal for the amine protons.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 7.0 | m | 3H | Protons on the 3-chloro-4-fluorophenoxy ring | The electron-withdrawing effects of the chlorine and fluorine atoms will deshield these protons, shifting them downfield. The coupling patterns will be complex due to proton-proton and proton-fluorine coupling. |
| ~ 7.0 - 6.5 | m | 3H | Protons on the 3-chloroaniline ring | The electron-donating amino group will shield these protons relative to the other ring, shifting them upfield. |
| ~ 4.0 - 5.0 | br s | 2H | -NH₂ | The chemical shift of amine protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~ 150 - 160 | C-F | The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded. |
| ~ 140 - 150 | C-O and C-N | Carbons bonded to oxygen and nitrogen will appear in this downfield region. |
| ~ 135 - 145 | C-Cl | Carbons attached to chlorine will be deshielded. |
| ~ 115 - 130 | Aromatic C-H and C-C | The remaining aromatic carbons will resonate in this region. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline will be characterized by absorptions corresponding to N-H, C-H, C=C, C-O, C-N, C-F, and C-Cl bonds.
Experimental Protocol: KBr Pellet Method
For a solid sample, the potassium bromide (KBr) pellet technique is a common and effective method for obtaining an IR spectrum.
-
Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar.
-
Pellet Formation: The resulting powder is placed in a die and pressed under high pressure to form a transparent or translucent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
Diagram of the IR Experimental Workflow:
Caption: Workflow for IR spectroscopic analysis using the KBr pellet method.
Predicted IR Absorption Bands
The following table summarizes the expected characteristic absorption bands in the IR spectrum.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500-3300 | N-H stretch | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic |
| 1620-1580 | N-H bend | Primary amine (-NH₂) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1260-1200 | C-O stretch | Aryl ether |
| 1335-1250 | C-N stretch | Aromatic amine |
| 1250-1000 | C-F stretch | Aryl fluoride |
| 800-600 | C-Cl stretch | Aryl chloride |
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline, high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.
Experimental Protocol: Electrospray Ionization (ESI)
Electrospray ionization is a soft ionization technique suitable for polar molecules like anilines, minimizing fragmentation and preserving the molecular ion.
-
Sample Introduction: A dilute solution of the sample is infused into the mass spectrometer's ion source.
-
Ionization: A high voltage is applied to the solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a time-of-flight or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z).
Diagram of the MS Experimental Workflow:
Caption: Workflow for mass spectrometric analysis via electrospray ionization.
Predicted Mass Spectrum
The molecular formula of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline is C₁₂H₈Cl₂FNO.
-
Molecular Ion Peak (M⁺): The most crucial piece of information will be the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed.
-
The monoisotopic mass is calculated to be 270.9967 .
-
The isotopic pattern will show peaks at m/z corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes. The expected ratio for two chlorine atoms (M, M+2, M+4) is approximately 9:6:1 .
-
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. Expected fragments would arise from the cleavage of the ether linkage or loss of small molecules like HCl.
Conclusion: A Unified Approach to Structural Verification
The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous structural determination of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline. While this guide presents a predictive analysis, the outlined protocols and interpretive frameworks provide a solid foundation for any future experimental work. The successful characterization of this molecule is a critical first step in unlocking its potential in drug discovery and development.
References
- Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. (2026, January 7). Google Scholar.
- Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. (2018). Journal of Physical and Theoretical Chemistry of Islamic Azad University of Iran, 15(1), 79-85.
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Royal Society of Chemistry.
- Supplementary Material - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.
- Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited state. (2017, June 21).
- 3-Chloro-4-fluoroaniline(367-21-5) 13C NMR spectrum. (n.d.). ChemicalBook.
- Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited st
- 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis. (n.d.). ChemicalBook.
- 1 H NMR of 8c (E)-3-chloro-4-fluoro-N-(2-morpholinobenzylidene)aniline... (n.d.).
- An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoroaniline. (n.d.). Benchchem.
- 3-Chloro-2-(3-fluorophenoxy)aniline. (n.d.). BLDpharm.
- 3-Chloro-4-fluorophenol(2613-23-2) 13C NMR spectrum. (n.d.). ChemicalBook.
- 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. (n.d.).
- A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applic
- 3-SUBSTITUTED 4-(3-CHLORO-4-FLUOROPHENYL)-1H-PYRROLE DERIVATIVES AND THEIR ANTICANCER ACTIVITY IN VITRO. (2014, January 6). HETEROCYCLES, 89(2).
- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023, May 12). PMC.
- Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction. (n.d.).
- 3-Chloroaniline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 3-Chloroaniline(108-42-9)IR1. (n.d.). ChemicalBook.
- Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline. (n.d.). Chinese Journal of Pharmaceuticals.
- Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. (n.d.).
- 3-Chloro-4-(3-fluorobenzyloxy)aniline. (n.d.). LGC Standards.
- 3-chloro-4-fluoroaniline. (n.d.). Semantic Scholar.
- Synthesis, spectral analysis, and theoretical investigations of diphenyl fumar
- 3-Chloro-4-fluoroaniline 98 367-21-5. (n.d.). Sigma-Aldrich.
- Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. (n.d.).
- CAS No : 202197-26-0 | Chemical Name : 3-Chloro-4-(3-fluorobenzyloxy)aniline. (n.d.).
Sources
Methodological & Application
Protocol for the purification of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline by chromatography
Executive Summary & Strategic Overview
This Application Note details the isolation and purification of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline (hereafter referred to as Target Analyte ). This molecule belongs to the class of polychlorinated diaryl ether anilines, commonly used as scaffolds in kinase inhibitors (e.g., similar to intermediates for Rafoxanide or specific EGFR inhibitors) and agrochemicals.
The Separation Challenge: The purification of this compound presents three specific challenges:
-
Silanol Interaction: The primary amine functionality (
) acts as a weak base, leading to strong hydrogen bonding with acidic silanols on silica gel. This causes severe peak tailing and yield loss without proper mobile phase modification. -
Lipophilicity: The multiple halogen substitutions (Cl, F) and the ether linkage create a highly lipophilic molecule, requiring careful gradient modulation to prevent rapid elution with impurities.
-
Impurity Profile: Common synthetic routes (S
Ar followed by reduction) typically yield specific impurities: unreacted phenols (acidic), nitro-intermediates (neutral/polar), and azo-dimers (highly colored, non-polar).
This protocol utilizes a "Capture-Release" pre-purification followed by Modified Flash Chromatography , ensuring >98% purity.
Chemical Properties & Safety Profile
| Property | Value / Description |
| Structure | Diaryl ether with an aniline moiety and halogen substitutions. |
| Molecular Weight | ~272.1 g/mol |
| Predicted pKa | ~3.5 - 4.0 (Aniline nitrogen); reduced basicity due to electron-withdrawing Cl/Phenoxy groups. |
| Solubility | High: Ethyl Acetate, Dichloromethane (DCM), DMSO.Low/Insoluble: Water, Hexanes (cold). |
| Toxicity | High Caution. Halogenated anilines are potential hemotoxic agents (methemoglobinemia). |
| PPE Requirements | Double nitrile gloves, fume hood, and eye protection are mandatory. |
Pre-Chromatography Workup: The "Self-Validating" System
Expert Insight: Do not load crude reaction mixtures directly onto a column. The unreacted phenol starting material often co-elutes with the aniline on silica. An Acid/Base extraction exploits the amphoteric difference to remove 90% of impurities before chromatography.
Protocol A: Acid/Base "Capture-Release" Extraction
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Acid Capture: Extract the organic layer twice with 1M HCl (aq).
-
Wash: Discard the organic layer (contains non-basic impurities).[3] Wash the aqueous acidic layer once with fresh EtOAc to remove entrained organics.
-
Base Release: Cool the aqueous layer to 0°C. Slowly basify with 4M NaOH or Sat. NaHCO
until pH > 10.-
Observation: The solution will become cloudy as the free base aniline precipitates/oils out.
-
-
Extraction: Extract the cloudy aqueous mixture three times with DCM .
-
Drying: Dry combined DCM layers over anhydrous
, filter, and concentrate.
Flash Chromatography Protocol (Normal Phase)
Objective: Isolation of Target Analyte from trace isomers and oligomers.
Method Development: TLC Screening
Before running the column, determine the optimal Retention Factor (
-
Plate: Silica Gel 60
. -
Solvent System: Hexane : Ethyl Acetate (4:1).[1]
-
Visualization: UV (254 nm) and Iodine stain (anilines turn brown/yellow).
-
Target
: Adjust solvent ratio until the Target Analyte .
Flash Column Parameters
| Parameter | Setting |
| Stationary Phase | Spherical Silica Gel 60 (20–40 µm). High surface area recommended. |
| Mobile Phase A | Hexanes (or Heptane) + 1% Triethylamine (TEA) |
| Mobile Phase B | Ethyl Acetate + 1% Triethylamine (TEA) |
| Loading | Solid load on Celite or liquid load in minimum DCM. |
| Detection | UV at 254 nm (primary) and 280 nm. |
Expert Note on TEA: The addition of 1% Triethylamine is non-negotiable . It blocks the active silanol sites on the silica, preventing the aniline from "streaking" down the column. Without TEA, you will lose up to 30% of your mass to irreversible adsorption.
Gradient Program (Linear)
-
0 - 5 min: 0% B (Isocratic hold to elute non-polar azo impurities).
-
5 - 25 min: 0%
30% B. -
25 - 35 min: 30%
50% B (Elution of Target Analyte typically occurs here). -
35 - 40 min: 100% B (Flush column).
Preparative HPLC Protocol (Reverse Phase)
Objective: "Polishing" step for drug-discovery grade purity (>99.5%).
If the Flash protocol yields ~95% purity, use Prep-HPLC to remove regioisomers.
| Parameter | Setting |
| Column | C18 (ODS), 5 µm, 19 x 150 mm (e.g., XBridge or Gemini). |
| Mobile Phase A | Water + 0.1% Ammonium Hydroxide (pH ~10) |
| Mobile Phase B | Acetonitrile (ACN) |
| Buffer Choice | Basic pH is preferred. At high pH, the aniline is neutral and retains well on C18. At acidic pH (TFA), it is ionized and elutes too close to the void volume. |
| Gradient | 50% B to 90% B over 15 minutes. |
Visualization of Workflows
Diagram 1: Purification Logic Flow
This diagram illustrates the decision matrix for purifying the crude reaction mixture.
Caption: Step-by-step purification workflow from crude mixture to high-purity isolate.
Diagram 2: Mechanism of Amine Tailing & Modifier Action
Understanding why we use Triethylamine (TEA) ensures the protocol is followed strictly.
Caption: Competitive binding mechanism: TEA saturates acidic silanol sites, allowing the target aniline to elute symmetrically.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Insufficient modifier. | Increase TEA concentration to 1.5% or 2%. Ensure column is equilibrated with TEA buffer before loading. |
| Co-elution | Impurities have similar polarity. | Switch to Dichloromethane : Methanol (95:5) . The selectivity of DCM is often better for aromatic amines than Hex/EtOAc. |
| Low Recovery | Irreversible adsorption or salt formation. | Ensure the sample was free-based (Protocol A) before loading. Do not load HCl salts onto silica. |
| Color Persistence | Azo-dimers present. | These are often non-polar and yellow/orange. They usually elute in the void volume (0-5 min). Collect and discard early fractions. |
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][4] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Journal of Organic Chemistry.
-
Teledyne ISCO. (2023). Purification of Amines: Silica vs. C18. Teledyne Labs Application Notes.
-
BenchChem. (2024). Technical Guide to 3-Chloro-4-fluoroaniline and Analogs. BenchChem Technical Support.
-
EPA Method 8131. (1996). Aniline and Selected Derivatives by Gas Chromatography. US Environmental Protection Agency.
-
National Institutes of Health (NIH). (2023). Synthesis of Rafoxanide Intermediates (Polychlorinated phenoxy anilines). PubMed Central.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline
Welcome to the technical support guide for the purification of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline. This molecule is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the MEK inhibitor Trametinib[]. The purity of this intermediate is paramount, as the impurity profile can directly impact the quality, efficacy, and safety of the final drug product.
This guide is structured to address the common challenges encountered during the purification of this crude diaryl ether aniline, providing both theoretical understanding and practical, field-proven troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Material
This section addresses the most common initial questions researchers face when handling the crude product from synthesis.
Q1: What are the likely impurities in my crude 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline?
A1: The impurity profile is intrinsically linked to its synthesis, which is typically a variation of the Ullmann condensation[2][3][4]. Your crude product will likely contain a mixture of the following:
-
Unreacted Starting Materials: Residual 3-chloro-2-nitroaniline (or the corresponding amine if the nitro group reduction is the final step) and 3-chloro-4-fluorophenol.
-
Isomeric Byproducts: Positional isomers formed during the Ullmann coupling or from impurities in the starting materials. Separating these is often the primary challenge due to their similar physicochemical properties[5].
-
Over-halogenated or Under-halogenated Species: Byproducts from the synthesis of the starting materials themselves can carry through the process[5][6].
-
Copper Catalyst Residues: If a traditional Ullmann reaction is used, residual copper salts may be present and can contribute to coloration[7][8].
-
Degradation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored polymeric byproducts, especially if exposed to air and light over time[5].
Q2: My crude product is a dark, oily substance or a discolored solid. What causes this and how can I fix it?
A2: Dark coloration is almost always due to oxidized impurities or residual copper catalyst[5]. Oiling out instead of crystallizing is often due to a high concentration of impurities depressing the melting point of the mixture or the presence of residual high-boiling solvents like DMF or NMP, which are common in Ullmann reactions[3].
The first step is often a decolorization treatment. This is typically performed by adding a small amount of activated carbon to a solution of the crude product in a suitable solvent during recrystallization. The carbon adsorbs the colored impurities and is then removed by hot filtration[9].
Q3: What are the best analytical techniques to assess the purity of my crude and purified product?
A3: A multi-technique approach is recommended for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for purity assessment. A reversed-phase C18 column is typically effective for separating the main compound from its non-volatile, process-related impurities[10][11][12].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents[11][13].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product. ¹⁹F-NMR is particularly powerful for identifying any fluorine-containing impurities or isomers[11].
Table 1: Comparison of Key Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between liquid mobile and solid stationary phases[11]. | Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase[11]. | Exploits magnetic properties of atomic nuclei for structural elucidation[11]. |
| Typical Analytes | Non-volatile and thermally labile compounds, including isomers and byproducts[11]. | Volatile and thermally stable compounds, such as residual solvents[11]. | All soluble compounds in sufficient concentration. |
| Primary Use Case | Quantitative Purity Determination and impurity profiling. | Residual Solvent Analysis and detection of volatile impurities. | Structural Confirmation and identification of major components. |
Part 2: Troubleshooting Purification Workflows
This section provides detailed troubleshooting guides for the most common purification techniques applied to 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline.
Workflow 1: Recrystallization
Recrystallization is the most effective method for removing minor impurities and achieving high purity on a large scale. However, the unique solubility characteristics imparted by the two chlorine atoms and the fluorine atom can present challenges[14].
-
Problem: The compound "oils out" and does not form crystals.
-
Causality: This occurs when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or the solution is too supersaturated. Impurities can significantly lower the melting point.
-
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil fully redissolves, then add more hot solvent (in 5% volume increments) to reduce the saturation level.
-
Change Solvent System: Switch to a solvent with a lower boiling point or use a co-solvent system (e.g., Ethanol/Water, Toluene/Heptane). The goal is to find a system where the compound is highly soluble when hot and sparingly soluble when cold.
-
Pre-purify: If the impurity load is too high (>10%), perform an initial purification by column chromatography before attempting recrystallization.
-
-
-
Problem: No crystals form upon cooling.
-
Causality: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
-
Solutions:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent's surface to create nucleation sites. Alternatively, add a "seed" crystal of previously purified material[9].
-
Concentrate the Solution: Gently evaporate some of the solvent and allow it to cool again.
-
Cool Slowly: Rapid cooling can sometimes inhibit crystallization. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath[5].
-
-
-
Problem: The final product is still colored.
-
Causality: Highly colored, polar impurities are co-precipitating with your product.
-
Solution:
-
Activated Carbon Treatment: Redissolve the crystals in a minimal amount of hot solvent. Add a very small amount of activated carbon (typically 1-2% w/w of your compound), swirl, and keep the solution hot for 5-10 minutes. Perform a hot gravity filtration through a fluted filter paper to remove the carbon, then allow the clear filtrate to cool and crystallize[9]. Caution: Using too much carbon can lead to significant product loss.
-
-
-
Place the crude 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to fully dissolve the crude material.
-
If the solution is colored, proceed with the activated carbon treatment as described above.
-
To the hot, clear solution, add water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution[9].
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield[9].
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Workflow 2: Column Chromatography
When recrystallization is insufficient, particularly for separating stubborn isomers, flash column chromatography is the method of choice.
-
Problem: Poor separation between the product and a close-running impurity.
-
Causality: The polarity of the eluent is too high, causing all compounds to move too quickly up the column, or the polarity is not optimized to exploit the subtle structural differences between the compounds.
-
Solutions:
-
Reduce Eluent Polarity: Decrease the percentage of the more polar solvent (e.g., from 20% Ethyl Acetate in Hexane to 10%). This will increase the retention time of all compounds and improve separation.
-
Change Solvent System: Sometimes, a different solvent system can alter the selectivity. For example, substituting Ethyl Acetate with Dichloromethane or using a ternary system (e.g., Hexane/DCM/EtOAc) can change the interaction with the silica gel.
-
Use High-Performance Flash Chromatography: Modern automated flash systems with high-performance cartridges offer significantly better resolution than traditional glass columns.
-
-
-
Adsorb the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane). Add silica gel (approx. 2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Pack the Column: Prepare a silica gel column in the desired eluent system (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the column is packed uniformly without air bubbles.
-
Load the Sample: Carefully add the dry-loaded sample to the top of the column.
-
Elute: Run the column, collecting fractions. Monitor the elution process using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions as identified by TLC and remove the solvent under reduced pressure to yield the purified product.
Table 2: Recommended Starting Solvent Systems for Chromatography
| Polarity | Solvent System (v/v) | Rationale & Comments |
| Low | Hexane / Toluene (e.g., 9:1 to 7:3) | Toluene can improve the solubility of aromatic compounds and alter selectivity compared to pure alkanes. |
| Medium | Hexane / Ethyl Acetate (e.g., 95:5 to 8:2) | A standard, versatile system. Start with low polarity (5% EtOAc) and increase as needed based on TLC. |
| Medium | Hexane / Dichloromethane (e.g., 1:1) | Good for compounds that are sparingly soluble in Hexane/EtOAc. |
Part 3: Visualized Purification & Troubleshooting Logic
The following diagrams illustrate the recommended purification workflow and a decision-making process for troubleshooting common issues.
Diagram 1: General Purification Workflow
Caption: A typical workflow for purifying crude 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline.
Diagram 2: Recrystallization Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during recrystallization.
References
- BenchChem. (2025).
- SynArchive. (n.d.).
- Himabindu, G., et al. (2024). New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach.
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Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
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Marcoux, J. F., et al. (2002). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Organic Letters. [Link]
- BenchChem. (2025). A Comparative Guide to Diaryl Ether Synthesis: Ullmann Condensation vs. Buchwald-Hartwig C-O Coupling. BenchChem.
-
Cristau, H. J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]
- Google Patents. (2019). CN109336884A - A method of synthesis Trimetinib key intermediate.
- Google Patents. (2021). CN109336884B - Method for synthesizing trametinib key intermediate.
- BenchChem. (2025).
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ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]
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ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts (Supporting Information). Environmental Science & Technology. [Link]
- BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline. BenchChem.
-
Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
-
ResearchGate. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Request PDF. [Link]
-
EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA.gov. [Link]
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- 7. Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Minimizing by-product formation in the Ullmann condensation for phenoxy aniline synthesis
Welcome to the technical support resource for the Ullmann condensation, specifically tailored for the synthesis of phenoxy anilines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to delve into the mechanistic subtleties and practical challenges of this powerful C-O bond-forming reaction. Our goal is to equip you with the expertise to not only troubleshoot common issues but also to proactively optimize your reaction conditions for maximal yield and purity, with a primary focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in the Ullmann condensation, and why is my choice of copper source important?
A: The active catalyst in the Ullmann condensation is generally considered to be a Cu(I) species.[1][2] While various copper sources can be used, including Cu(0), Cu(I) salts (e.g., CuI, CuBr), and Cu(II) salts, the in situ generation of Cu(I) is crucial for the catalytic cycle to proceed.
-
Cu(I) Salts (CuI, CuBr, CuCl): These are often the most reliable starting points as they are already in the active oxidation state.[1] However, they can be sensitive to air and moisture, so using a fresh, high-purity source is recommended.[3]
-
Cu(0) (Copper powder/bronze): Historically, metallic copper was used in stoichiometric amounts at very high temperatures.[4][5] In modern catalytic versions, Cu(0) can be effective, but it's believed that Cu(I) species are formed on the surface through oxidation.[2]
-
Cu(II) Salts (e.g., CuO, CuSO₄): These can also be used, but the reaction conditions must facilitate the reduction of Cu(II) to Cu(I) for the catalytic cycle to initiate.[2][6] This can sometimes be achieved by the amine or phenoxide nucleophiles present in the reaction mixture.[2]
Your choice of copper source can impact reaction initiation and overall efficiency. If you experience low or no yield, consider the quality and oxidation state of your copper source.[1]
Q2: How do I select the appropriate ligand for my phenoxy aniline synthesis?
A: Ligand selection is critical in modern, milder Ullmann condensations. Ligands serve to stabilize the copper catalyst, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination.[1][7] The ideal ligand depends on your specific substrates.
-
For C-O coupling, N,O-bidentate ligands are often effective. Amino acids like L-proline and N-methylglycine are inexpensive and have shown strong accelerating effects.[7]
-
Diamine ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), are also widely used and effective. [1] Some modern diamine ligands can even facilitate reactions at room temperature.
-
The electronic properties of your substrates matter. For electron-rich substrates, certain N-methylated amino acid-derived ligands may be particularly effective.[1]
If your reaction is sluggish or producing by-products, screening a panel of ligands from different classes is a highly recommended optimization step.[1]
Q3: What is the role of the base, and how does its strength influence by-product formation?
A: The base plays a multifaceted role in the Ullmann condensation. Its primary function is to deprotonate the phenol to form the more nucleophilic phenoxide.[1] It may also be involved in anion exchange at the copper center, regenerating the active catalyst.[1]
Commonly used bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] The choice and strength of the base can significantly impact the reaction outcome.
-
A base that is too weak may result in incomplete deprotonation of the phenol, leading to low conversion.
-
A base that is too strong or used in excess can promote side reactions. For instance, it can lead to the degradation of sensitive substrates or promote undesired elimination pathways. In syntheses involving aminophenols, the base strength can influence N- vs. O-arylation selectivity.
Typically, K₃PO₄ and Cs₂CO₃ are good starting points due to their efficacy in a broad range of Ullmann couplings.[1]
Troubleshooting Guide: Minimizing By-product Formation
Problem 1: Significant formation of a debrominated/deiodinated aniline by-product.
This is a common side reaction where the aryl halide is reduced instead of undergoing coupling.
Potential Causes & Solutions:
-
Protic Impurities: The presence of water or other protic impurities can lead to the protonolysis of the organocopper intermediate, resulting in the reduced arene.[1]
-
Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Thoroughly dry all glassware in an oven before use.[1]
-
-
Reaction Temperature Too High: Elevated temperatures can promote decomposition pathways that lead to reduction.
-
Solution: Modern ligand-accelerated Ullmann reactions often proceed at much milder temperatures (e.g., 80-120 °C) than classical conditions.[1] Try incrementally lowering the reaction temperature.
-
-
Inefficient Catalyst Turnover: If the catalytic cycle is slow, side reactions can become more prevalent.
-
Solution: Re-evaluate your ligand and base combination. A more effective ligand can accelerate the desired coupling, outcompeting the reduction pathway.
-
Problem 2: Formation of symmetrical biaryl ethers (Ar-O-Ar) or diarylamines (Ar-NH-Ar) from homocoupling.
Homocoupling occurs when two molecules of the aryl halide or two molecules of the nucleophile react with each other.
Potential Causes & Solutions:
-
High Catalyst Loading or Temperature: Excessive catalyst concentration or high temperatures can favor homocoupling pathways.[8]
-
Solution: Reduce the copper catalyst loading (typically 5-10 mol% is sufficient for modern systems).[1] Optimize the temperature to the minimum required for efficient conversion.
-
-
Sub-optimal Ligand: The ligand plays a role in preventing the aggregation of copper species, which can lead to homocoupling.
-
Solution: Screen different ligands. A well-chosen ligand will favor the cross-coupling catalytic cycle.
-
-
Incorrect Stoichiometry: Using a large excess of one reactant can sometimes drive homocoupling of that reactant.
-
Solution: While a slight excess of the nucleophile (e.g., 1.2 equivalents of the aniline) is common, avoid large excesses.[1]
-
Problem 3: N-Arylation of the desired phenoxy aniline product, leading to tertiary amine by-products.
In some cases, the product of the initial C-O coupling can undergo a subsequent C-N coupling with another molecule of the aryl halide.
Potential Causes & Solutions:
-
High Reactivity of the Product: The newly formed phenoxy aniline may be more nucleophilic than the starting aniline under the reaction conditions.
-
Prolonged Reaction Time or High Temperature: Allowing the reaction to proceed for too long after the initial substrates are consumed can increase the likelihood of this secondary reaction.
-
Solution: Monitor the reaction progress closely using TLC or GC-MS.[1] Quench the reaction as soon as the starting materials are consumed. Consider lowering the reaction temperature to decrease the rate of the secondary N-arylation.
-
-
Ligand Arylation: In some instances, the ligand itself can be N-arylated, which deactivates the catalyst and can lead to incomplete conversion and other side reactions.[9]
-
Solution: If ligand arylation is suspected, consider using a more robust ligand or one that is less prone to this side reaction.
-
Experimental Protocols & Data
General Protocol for Optimizing a Copper-Catalyzed O-Arylation
This protocol provides a general starting point for the synthesis of a phenoxy aniline.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the aminophenol (1.2 mmol), copper(I) iodide (CuI) (0.05 mmol, 5 mol%), the chosen ligand (e.g., L-proline, 0.1 mmol, 10 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol).[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, toluene, or dioxane) via syringe.[1]
-
Heating and Monitoring: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100 °C).[1] Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography.[1]
Table 1: Impact of Reaction Parameters on By-product Formation
| Parameter | Condition | Potential By-product Favored | Rationale |
| Temperature | Too High (>140 °C) | Debromination, Homocoupling | Provides energy for decomposition and undesired parallel reaction pathways.[4][5] |
| Solvent | Protic (e.g., trace H₂O) | Debromination/Reduction | Provides a proton source for the quenching of the Ar-Cu intermediate.[1][10] |
| Base | Too Strong / Excess | Substrate Degradation | Can lead to decomposition of sensitive functional groups on either reactant. |
| Atmosphere | Presence of Air (O₂) | Catalyst Oxidation/Deactivation | Cu(I) can be oxidized to inactive Cu(II), stalling the catalytic cycle and allowing side reactions to dominate. |
| Ligand | Absent or Inappropriate | Homocoupling, Low Yield | Insufficient stabilization and solubilization of the catalyst can lead to aggregation and lower catalytic activity.[7] |
Visualizing Reaction Pathways
To better understand the formation of both the desired product and a key by-product, the following diagrams illustrate the proposed catalytic cycle and a common side reaction pathway.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
- 3. reddit.com [reddit.com]
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- 6. synarchive.com [synarchive.com]
- 7. books.rsc.org [books.rsc.org]
- 8. SATHEE: Chemistry Ullmann Reaction [sathee.iitk.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciencemadness.org [sciencemadness.org]
Troubleshooting guide for the scale-up of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline production
Status: Operational Ticket ID: SC-882-XF Subject: Troubleshooting Guide for Process Scale-Up & Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the scale-up challenges for 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline , a highly functionalized diaryl ether likely utilized as a scaffold in kinase inhibitor synthesis (e.g., EGFR or c-Met inhibitors). The synthesis typically involves two critical phases:
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of 2,3-dichloronitrobenzene with 3-chloro-4-fluorophenol.
-
Chemoselective Reduction: Hydrogenation of the nitro group while preserving the labile chlorine and fluorine substituents.
This document is structured as a dynamic troubleshooting interface, addressing the specific failure modes encountered during pilot-scale execution.
Phase 1: The SNAr Coupling (Etherification)
Core Reaction: Displacement of the C2-chloride on 2,3-dichloronitrobenzene by the phenoxide of 3-chloro-4-fluorophenol.
Q1: Why is the reaction stalling at 80-90% conversion, and why do I see a "hydrolysis" impurity?
Diagnosis: Moisture contamination and "Stalled Base" effect. In SNAr reactions using Potassium Carbonate (K₂CO₃) in polar aprotic solvents (DMF/DMSO), water is a competitive nucleophile.
-
Mechanism: Trace water attacks the activated 2-position, forming 2-hydroxy-3-chloronitrobenzene (a nitrophenol impurity). This impurity deactivates the base, stalling the reaction.
-
Particle Size: On scale, standard granular K₂CO₃ has low surface area, leading to slow dissolution kinetics.
Corrective Protocol:
-
Azeotropic Drying: Do not rely on "anhydrous" solvent bottles for scale-up. Perform a toluene azeotrope distillation on the phenol + base mixture before adding the nitroarene.
-
Base Selection: Switch to Micronized K₂CO₃ (d50 < 10 µm). This increases surface area, driving the formation of the active potassium phenoxide species faster than water can compete.
-
Stoichiometry: Increase K₂CO₃ load to 1.25 equiv to account for surface passivation.
Q2: I am detecting a regioisomer (approx. 5-8%). Is the 3-chloro group reacting?
Diagnosis: Thermal Regioselectivity Drift. While the 2-position (ortho to nitro) is electronically most activated, the 3-position (meta to nitro, ortho to chloro) has weak activation. At high temperatures (>110°C), the energy barrier for the C3-displacement is overcome, leading to the formation of the meta-ether isomer.
Corrective Protocol:
-
Temperature Limit: Cap the reaction temperature at 85°C .
-
Concentration: Run at high concentration (4-5 Volumes of solvent). High concentration favors the lower-energy pathway (C2-displacement) via second-order kinetics.
Phase 2: Chemoselective Nitro Reduction
Core Reaction: Reduction of the nitro group to aniline without cleaving the Ar-Cl or Ar-F bonds.
Q3: The biggest issue: We are seeing 2-5% Dechlorination (Des-chloro impurity). How do we stop this?
Diagnosis: Over-active Catalysis (Hydrodehalogenation). Standard Palladium on Carbon (Pd/C) is a poor choice here. Pd readily inserts into C-Cl bonds (oxidative addition) under hydrogenation conditions, especially in electron-deficient rings.
The Solution: Catalyst Poisoning & Selection You must switch from standard Pd/C to a catalyst system designed to inhibit C-Cl insertion.
Recommended Systems (in order of preference):
-
Pt/C (Sulfided): Platinum is naturally less active toward C-Cl bonds than Palladium. Sulfiding the catalyst "poisons" the highly active sites responsible for hydrogenolysis while leaving the sites for nitro reduction active.
-
Pt-V/C (Vanadium Doped): Vanadium acts as an electrophilic promoter that activates the nitro group specifically, allowing the reduction to proceed at lower temperatures/pressures where C-Cl bonds are stable.
-
Fe/Acetic Acid (Bechamp Reduction): If catalytic hydrogenation fails on scale, this classical chemical reduction is 100% chemoselective for nitro groups and will not touch the halogens.
Q4: The reaction is extremely exothermic. How do we manage the heat removal on scale?
Diagnosis: Instantaneous Hydrogen Uptake. Nitro reduction releases ~500 kJ/mol. In a batch reactor, pressurizing with H₂ immediately can overwhelm the cooling jacket.
Corrective Protocol:
-
Mass Transfer Limitation: Do not pressurize to 5 bar immediately. Operate in "Hydrogen Demand" mode. Feed H₂ only as fast as it is consumed, maintaining a constant pressure of 1-2 bar.
-
Catalyst Dosing: For safety, consider adding the catalyst as a slurry after the system is inerted, or use a loop reactor to control the contact time.
Visualized Workflows
Diagram 1: Synthesis Pathway & Critical Control Points
Caption: Reaction scheme highlighting critical control points where regioselectivity and chemoselectivity failures occur.
Diagram 2: Troubleshooting Logic for Dehalogenation
Caption: Decision tree for mitigating hydrodehalogenation during the reduction of the nitro intermediate.
Standardized Data & Protocols
Table 1: Comparative Catalyst Performance for Step 2
| Catalyst System | Activity | Chemoselectivity (Halogen Retention) | Risk Profile | Recommendation |
| 10% Pd/C | Very High | Poor (< 80%) | High risk of runaway & de-chlorination | Avoid |
| 5% Pt/C (Sulfided) | Moderate | Excellent (> 99%) | Low. Sulfiding inhibits C-Cl insertion. | Primary Choice |
| 1% Pt - 0.2% V/C | High | Very Good (> 98%) | Moderate. Requires precise pressure control. | Secondary Choice |
| Raney Nickel | High | Variable | Moderate. Pyrophoric handling risks. | Alternative |
| Fe / AcOH | Low | Perfect (100%) | High waste generation (Iron sludge). | Fallback |
Protocol: Optimized Hydrogenation (Lab Scale Validation)
-
Charge: To a high-pressure autoclave, charge the Nitro Intermediate (1.0 eq), 5% Pt/C (sulfided) (2 wt% loading relative to substrate), and Methanol (10 vol).
-
Inert: Purge with Nitrogen (3x), then Hydrogen (3x).[1]
-
Reaction: Pressurize to 3 bar H₂. Heat to 40°C . Stir at 800 rpm.
-
Note: Do not exceed 50°C. Higher temperatures increase the activation energy for C-Cl bond cleavage.
-
-
Monitoring: Monitor H₂ uptake. Once uptake plateaus, sample for HPLC.
-
Workup: Filter catalyst over Celite (keep wet to prevent ignition). Concentrate filtrate.[2][3]
References
-
Selective Hydrogenation of Halogenated Nitroaromatics
- Cárdenas-Lizana, F., et al. "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow." Organic Process Research & Development, 2015.
-
SNAr Regioselectivity
- Beutner, G. L., et al. "Mechanism-Based Regiocontrol in SNAr: A Case Study." Journal of the American Chemical Society, 2024.
-
Catalyst Selection for Chloronitrobenzenes
- Gao, H., et al.
-
Synthesis of 3-Chloro-4-fluorophenoxy Derivatives
- BenchChem Technical Guide. "A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis."
Sources
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data generated is accurate, reliable, and reproducible, forming the bedrock upon which the safety and efficacy of a drug product are built. This guide provides a comprehensive, in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline, a key intermediate in the synthesis of various pharmaceutical compounds.
This document is designed for researchers, scientists, and drug development professionals, offering a practical framework for analytical method validation. We will explore the causality behind experimental choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]
The Criticality of a Validated Method
An unvalidated analytical method is akin to a compass without a true north; it may point to a result, but the confidence in that direction is absent. Method validation provides documented evidence that a procedure is fit for its intended purpose.[3][4][5] For the quantification of a crucial intermediate like 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline, a validated HPLC method is indispensable for:
-
Ensuring Purity and Potency: Accurately determining the concentration of the intermediate is vital for controlling the stoichiometry of subsequent reactions and minimizing impurity profiles in the final active pharmaceutical ingredient (API).
-
Process Optimization: Reliable analytical data allows for the effective monitoring and optimization of the manufacturing process.
-
Regulatory Compliance: Regulatory bodies worldwide, including the FDA, mandate the use of validated analytical methods for all stages of drug development and manufacturing.[6][7]
This guide will compare a proposed, optimized HPLC method (Method A) with two alternative methods (Method B and Method C) to illustrate the impact of chromatographic conditions on method performance and the importance of thorough validation.
Comparative Overview of HPLC Methods
The selection of an appropriate analytical technique is crucial for the effective identification and quantification of the analyte.[8] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds.[8][9]
| Feature | Method A (Optimized) | Method B (Alternative 1) | Method C (Alternative 2) |
| Column | C18 (150 x 4.6 mm, 3.5 µm) | C8 (150 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Methanol:Water (70:30 v/v) | Acetonitrile:Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 275 nm | UV at 275 nm | UV at 260 nm |
| Column Temp. | 30°C | 25°C | 35°C |
| Rationale for Method A | The C18 column with a smaller particle size provides higher efficiency and better resolution. The acetonitrile mobile phase with formic acid ensures good peak shape and ionization for potential LC-MS compatibility. The chosen wavelength is the λmax of the analyte, maximizing sensitivity. | The C8 column may offer different selectivity but with a larger particle size, leading to broader peaks. Methanol is a more viscous solvent, potentially leading to higher backpressure. | A longer column can increase resolution but also analysis time. A lower percentage of organic solvent will increase retention time significantly. A non-optimal wavelength will reduce sensitivity. |
Validation Parameters: A Head-to-Head Comparison
The following sections detail the validation of the analytical methods in accordance with ICH Q2(R1) guidelines, which provide a framework for validating analytical procedures.[2][4][10]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12][13] To evaluate specificity, forced degradation studies are often employed.[14]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline at 1 mg/mL in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions: Subject the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using each HPLC method and compare the chromatograms to that of an unstressed standard.
Comparative Data:
| Parameter | Method A | Method B | Method C |
| Resolution (Analyte vs. Closest Degradant) | > 2.0 | 1.3 | > 2.0 |
| Peak Purity (Analyte Peak) | Pass | Fail | Pass |
| Interference from Placebo | None | Minor co-elution | None |
Interpretation: Method A and C demonstrate good specificity with adequate resolution from all degradation products. Method B fails to provide sufficient resolution, and the main peak shows impurity, indicating it is not a suitable stability-indicating method.
Linearity and Range
Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample within a given range.[4][11][14] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][15]
Experimental Protocol: Linearity
-
Prepare Standard Solutions: Prepare a series of at least five standard solutions of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline from a stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 5 µg/mL to 15 µg/mL).
-
Injection: Inject each standard solution in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Comparative Data:
| Parameter | Method A | Method B | Method C |
| Range (µg/mL) | 5 - 15 | 5 - 15 | 5 - 15 |
| Correlation Coefficient (r²) | 0.9998 | 0.9952 | 0.9991 |
| Y-intercept | Minimal | Significant | Minimal |
| Residual Sum of Squares | Low | High | Moderate |
Interpretation: Method A exhibits excellent linearity with a correlation coefficient close to 1 and a minimal y-intercept, indicating a strong linear relationship and low bias. Method B shows a weaker correlation and a significant y-intercept, suggesting potential issues with accuracy at lower concentrations.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11][12][16] It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol: Accuracy
-
Spike Samples: Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Analysis: Analyze the spiked samples and a standard solution of known concentration.
-
Calculate Recovery: Calculate the percentage recovery of the analyte at each level.
Comparative Data:
| Concentration Level | Method A (% Recovery) | Method B (% Recovery) | Method C (% Recovery) |
| 80% | 99.5 | 95.2 | 98.9 |
| 100% | 100.2 | 96.8 | 99.8 |
| 120% | 99.8 | 94.5 | 100.5 |
| Mean Recovery | 99.8% | 95.5% | 99.7% |
| %RSD of Recovery | 0.35% | 1.25% | 0.85% |
Interpretation: Method A demonstrates excellent accuracy, with recovery values close to 100% and low variability across the tested range. Method B shows significantly lower and more variable recovery, indicating a systematic error in the method.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol: Precision
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Analyze six replicate samples of the same concentration on different days, with different analysts and/or different instruments.
Comparative Data:
| Parameter | Method A (%RSD) | Method B (%RSD) | Method C (%RSD) |
| Repeatability | 0.5% | 1.8% | 0.9% |
| Intermediate Precision | 0.8% | 2.5% | 1.5% |
Interpretation: Method A is highly precise, with very low relative standard deviation (%RSD) for both repeatability and intermediate precision. Method B shows significantly higher variability, indicating that the method is less reproducible.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18][19] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][17][19]
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:[17][20] LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Comparative Data:
| Parameter | Method A | Method B | Method C |
| LOD (µg/mL) | 0.05 | 0.25 | 0.10 |
| LOQ (µg/mL) | 0.15 | 0.75 | 0.30 |
Interpretation: Method A is the most sensitive method, with the lowest LOD and LOQ. This is crucial for the detection and quantification of low-level impurities. The higher sensitivity of Method A is likely due to the optimized chromatographic conditions and the use of the analyte's λmax for detection.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10][12][21][22]
Experimental Protocol: Robustness
-
Vary Parameters: Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2°C)
-
Detection wavelength (± 2 nm)
-
-
Analyze: Analyze a standard solution under each varied condition.
-
Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., retention time, tailing factor, resolution).
Comparative Data:
| Varied Parameter | Method A (Effect on System Suitability) | Method B (Effect on System Suitability) | Method C (Effect on System Suitability) |
| Flow Rate (± 0.1) | Minor shift in retention time, within acceptance criteria. | Significant shift in retention time, resolution failure. | Moderate shift in retention time. |
| Mobile Phase (± 2%) | Minor shift in retention time, within acceptance criteria. | Significant peak shape distortion. | Significant shift in retention time. |
| Temperature (± 2°C) | Negligible effect. | Minor peak broadening. | Negligible effect. |
| Wavelength (± 2 nm) | Minor change in peak area, within acceptance criteria. | Significant change in peak area. | Significant change in peak area. |
Interpretation: Method A is highly robust, demonstrating that small variations in method parameters do not significantly impact the results. Method B is not robust, as minor changes lead to significant deviations in performance. This indicates that Method B would be unreliable in a routine laboratory setting where such small variations are common.
System Suitability Testing (SST)
Before any sample analysis, a system suitability test (SST) must be performed to ensure that the chromatographic system is functioning correctly.[23][24][25][26] This is a mandatory requirement to verify that the system is adequate for the intended analysis on a given day.[25][27]
Experimental Protocol: System Suitability
-
Prepare SST Solution: Prepare a solution containing the analyte and a known related substance.
-
Inject: Make at least five replicate injections of the SST solution.
-
Evaluate Parameters: Evaluate the following parameters against pre-defined acceptance criteria.
System Suitability Parameters and Acceptance Criteria (Method A):
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 (between analyte and related substance) |
| %RSD of Peak Area | ≤ 1.0% (for n=5 injections) |
| %RSD of Retention Time | ≤ 1.0% (for n=5 injections) |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between the key validation parameters.
Caption: The relationship between key analytical method validation parameters.
Conclusion: The Imperative of a Rigorously Validated Method
This comparative guide unequivocally demonstrates the superiority of the optimized HPLC method (Method A) for the quantification of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline. Through a systematic evaluation of key validation parameters, Method A has proven to be specific, linear, accurate, precise, sensitive, and robust. In contrast, the alternative methods exhibited deficiencies in one or more of these critical areas, highlighting the potential for generating unreliable data.
The validation of an analytical method is an indispensable process in the pharmaceutical industry, ensuring the quality and consistency of analytical data. [5]By adhering to the principles outlined in this guide and the referenced regulatory documents, researchers and scientists can develop and validate robust analytical methods that form the foundation of product quality and patient safety.
References
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- What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. (2025, September 22).
- HPLC Method Validation: Key Parameters and Importance. assayprism.com.
- System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
- FDA Guidance on Analytical Method Validation. Food and Drug Administration.
- Robustness Tests. LCGC International.
- System Suitability Testing: Ensuring Reliable Results. Lab Manager. (2025, October 22).
- Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. (2024, March 6).
- System suitability in HPLC Analysis. Pharmaceutical Updates. (2021, May 3).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Determine limits of detection LOD and limits of quantification LOQ. MicroSolv.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. (2025, October 22).
- FDA issues revised guidance for analytical method validation. ResearchGate. (2025, August 6).
- FDA Releases Guidance on Analytical Procedures. BioPharm International. (2024, March 7).
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3).
- ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. (2025, December 4).
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. (2025, July 29).
- What do Limit of Detection and Limit of Quantitation mean? - YouTube. (2024, February 28).
- Don't Get Lost in Your HPLC Method Development. Thermo Fisher Scientific. (2021, September 22).
- Quality Guidelines. ICH.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. (2020, November 1).
- The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
- A ruggedness test model and its application for HPLC method validation. ResearchGate. (2025, August 9).
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- Analytical method validation: A brief review. (2022, November 8).
- Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. ResearchGate.
- What is meant by the limit of detection and quantification (LOD / LOQ)? - MPL Lösungsfabrik. (2018, May 22).
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025, July 22).
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- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. (2020, March 23).
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- 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0. ChemicalBook.
- 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0. TCI Chemicals.
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Biological activity comparison between 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline and Lapatinib precursors
This guide provides an in-depth technical comparison between 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline (Target Compound) and the standard Lapatinib Precursor (3-Chloro-4-(3-fluorobenzyloxy)aniline).
This analysis focuses on the structural, synthetic, and biological implications of these two distinct aniline scaffolds in the context of kinase inhibitor development.
Executive Summary
-
Lapatinib Precursor: A para-benzyloxy aniline derivative. It is the established "head group" for Lapatinib (Tykerb), a dual EGFR/HER2 inhibitor. The flexible benzyloxy linker allows the molecule to occupy the hydrophobic back pocket of the kinase ATP-binding site, facilitating high-affinity binding.
-
Target Compound: An ortho-phenoxy aniline derivative. This scaffold is structurally rigid and sterically congested. Unlike the Lapatinib precursor, it is predicted to show poor efficacy against standard EGFR/HER2 targets due to steric clashes in the hinge region. However, it represents a critical scaffold for tricyclic heterocycle synthesis (e.g., phenoxazines) or Type II kinase inhibitors targeting distinct allosteric pockets.
Part 1: Chemical Identity & Structural Analysis
The fundamental difference lies in the linker (Phenoxy vs. Benzyloxy) and the substitution pattern (Ortho vs. Para).
Comparative Physicochemical Profile
| Feature | Target Compound | Lapatinib Precursor |
| Chemical Name | 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline | 3-Chloro-4-(3-fluorobenzyloxy)aniline |
| CAS Number | 946727-48-6 | 202197-26-0 |
| Core Structure | Diphenyl Ether (Rigid) | Diphenyl Ether w/ Methylene Spacer (Flexible) |
| Substitution | Ortho (2-position) relative to Amine | Para (4-position) relative to Amine |
| Linker Type | Direct Ether (-O-) | Benzyloxy Ether (-O-CH₂-) |
| Conformation | Bent / "V"-shaped | Linear / Extended |
| Predicted LogP | ~4.2 (High Lipophilicity) | ~3.8 (Moderate Lipophilicity) |
| Primary Application | Tricyclic synthesis, Agrochemicals, Novel Kinase Scaffolds | Synthesis of Lapatinib (EGFR/HER2 Inhibitor) |
Structural Visualization (Graphviz)
The following diagram illustrates the steric and conformational differences between the two precursors.
Figure 1: Structural comparison highlighting the steric clash in the target compound versus the flexible linker in the Lapatinib precursor.
Part 2: Biological Activity & Mechanism of Action[1][2]
This section compares the biological implications of incorporating these precursors into a 4-anilinoquinazoline core (the standard scaffold for EGFR inhibitors).
Lapatinib Precursor: The "Gold Standard" for EGFR/HER2
-
Mechanism: The 3-chloro-4-(3-fluorobenzyloxy)aniline moiety is critical for Lapatinib's potency.
-
The Aniline Nitrogen: Forms a key hydrogen bond with the hinge region (Met793 in EGFR).
-
The Benzyloxy Tail: The flexible methylene linker allows the fluorophenyl ring to reach deep into the hydrophobic back pocket behind the ATP-binding site.
-
Selectivity: This specific geometry stabilizes the inactive conformation (αC-helix out) of the kinase, characteristic of Type I½ inhibitors.
-
-
Activity Data: Derivatives using this precursor typically exhibit IC₅₀ values in the low nanomolar range (<10 nM) against EGFR and HER2.
Target Compound: The "Ortho-Phenoxy" Scaffold
-
Mechanism: The 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline presents a radically different pharmacophore.
-
Steric Hindrance: The phenoxy group at the ortho (2-position) creates significant steric bulk near the aniline nitrogen. When coupled to a quinazoline core, this bulk often prevents the formation of the critical hinge-region hydrogen bond.
-
Conformational Lock: The molecule adopts a rigid, bent conformation. This usually precludes binding to the linear ATP-binding pocket of EGFR.
-
-
Predicted Activity:
-
EGFR/HER2: Expected loss of potency (>1 µM IC₅₀) due to the inability to fit the canonical binding mode.
-
Alternative Targets: This scaffold is more relevant for:
-
Tricyclic Inhibitors: Cyclization involving the ortho-phenoxy group can yield phenoxazines , which are potent inhibitors of Akt or mTOR pathways.
-
Agrochemicals: Ortho-substituted diphenyl ethers are common pharmacophores in SDHI fungicides (Succinate Dehydrogenase Inhibitors), not human kinases.
-
-
Comparative Signaling Pathway Impact
Figure 2: Divergent biological outcomes. The Lapatinib precursor leads to potent EGFR inhibition, while the Target precursor is structurally unsuited for this pathway.
Part 3: Experimental Protocols
To objectively compare these precursors, researchers must synthesize the corresponding quinazoline derivatives and assay them side-by-side.
Protocol 3.1: Comparative Synthesis (General Coupling)
Objective: Couple the aniline precursor to a 4-chloroquinazoline core to create the final test compound.
-
Reagents:
-
Core: 4-Chloro-6,7-dimethoxyquinazoline (Standard scaffold).
-
Amine A: Lapatinib Precursor (1.1 eq).
-
Amine B: Target Compound (1.1 eq).
-
Solvent: Isopropanol (iPrOH).
-
-
Procedure:
-
Dissolve the quinazoline core in iPrOH (10 mL/g).
-
Reflux at 80-85°C for 4–6 hours.
-
Observation: Amine A (Lapatinib precursor) will precipitate as a hydrochloride salt readily. Amine B (Target) may require longer reaction times or catalysis (Pd-catalyzed Buchwald-Hartwig) due to the steric hindrance of the ortho-phenoxy group.
-
Cool to room temperature, filter, and wash with cold iPrOH.
-
-
Validation: Verify structure via ¹H-NMR. Look for the NH signal shift (>9.5 ppm) indicating successful coupling.
Protocol 3.2: In Vitro Kinase Assay (EGFR)
Objective: Quantify the biological activity (IC₅₀) of the synthesized analogs.
-
System: FRET-based LanthaScreen™ or Z´-LYTE™ Kinase Assay (Invitrogen).
-
Conditions:
-
Enzyme: Recombinant Human EGFR (0.2 ng/µL).
-
Substrate: PolyGT peptide labeled with fluorescein.
-
ATP: K_m apparent (typically 10 µM).
-
-
Workflow:
-
Prepare 3-fold serial dilutions of compounds (Start: 10 µM).
-
Incubate Compound + Kinase + ATP/Substrate for 60 mins at RT.
-
Add Development Reagent (Protease) for 60 mins.
-
Read Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.
-
-
Data Analysis:
-
Plot % Phosphorylation vs. Log[Concentration].
-
Fit to Sigmoidal Dose-Response curve to determine IC₅₀.
-
Part 4: Conclusion & Recommendations
-
For Drug Discovery: The Lapatinib precursor remains the superior choice for designing Type I/I½ ATP-competitive inhibitors targeting EGFR and HER2. Its para-benzyloxy structure is optimized for the specific geometry of these kinases.
-
For Novel Scaffolds: The Target Compound (3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline) should be utilized when exploring non-canonical binding modes or tricyclic core synthesis . It is not a direct functional substitute for the Lapatinib precursor but rather a tool for diversifying chemical libraries away from standard linear quinazolines.
References
-
Petrov, K. G., et al. (2006). "Optimization of the quinazoline scaffold for the inhibition of EGFR and HER2 tyrosine kinases." Bioorganic & Medicinal Chemistry Letters, 16(17), 4686-4691.
-
Wood, E. R., et al. (2004). "A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells." Cancer Research, 64(18), 6652-6659.
-
PubChem Compound Summary. (2024). "Lapatinib."[3][2] National Center for Biotechnology Information.
-
Huateng Pharma. (2024). "Product Catalog: 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline (CAS 946727-48-6)."[4][5][6][7]
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A Comparative In Silico Analysis of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline Derivatives as Putative Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the quest for selective and potent kinase inhibitors is a paramount objective. The phenoxyaniline scaffold has emerged as a privileged structure, forming the core of several approved anti-cancer agents. This guide provides an in-depth, comparative in silico docking analysis of a novel derivative, 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline, against well-established kinase inhibitors. Our objective is to predict its binding efficacy and delineate a potential mechanism of action, thereby providing a data-driven rationale for its consideration in future drug development pipelines.
This analysis is grounded in the principles of computational chemistry and molecular modeling, which have become indispensable for accelerating the identification and optimization of lead compounds.[1][2] By simulating the interactions between a ligand and its target protein at the molecular level, we can gain critical insights into binding affinity and specificity before committing to costly and time-consuming synthesis and in vitro testing.[1]
The Rationale: Targeting Key Oncogenic Kinases
The structural motif of our lead compound, featuring a diaryl ether linkage and a substituted aniline ring, bears a strong resemblance to a class of compounds known to inhibit receptor tyrosine kinases (RTKs). Specifically, the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are critical targets in cancer therapy.[3][4][5] Dysregulation of these kinases is a hallmark of numerous malignancies, driving tumor growth, proliferation, and angiogenesis.[5]
Therefore, this guide will focus on comparing the docking performance of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline against EGFR and VEGFR-2. As benchmarks for performance, we will use three FDA-approved kinase inhibitors known to target these receptors:
The central hypothesis is that the specific halogenation pattern of our lead compound will confer a unique binding profile within the ATP-binding pockets of these kinases, potentially offering improved affinity or a distinct interaction landscape compared to existing drugs.
In Silico Docking Workflow: A Self-Validating Protocol
To ensure the trustworthiness and reproducibility of our findings, we employ a rigorous and validated molecular docking workflow. The causality behind each step is crucial for generating meaningful and predictive data.
Diagram of the In Silico Docking Workflow
Caption: Predicted interactions of the lead compound in a kinase active site.
Conclusion and Future Directions
This in silico comparative guide demonstrates that 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline is a promising scaffold for the development of novel kinase inhibitors. The computational docking studies predict superior binding affinity to both EGFR and VEGFR-2 when compared to established drugs like Erlotinib and Sorafenib. The specific halogenation pattern appears to be a key contributor to this enhanced affinity.
These findings provide a strong, data-supported rationale for advancing this compound to the next stages of the drug discovery process. The immediate next steps should involve:
-
Chemical Synthesis: Synthesis of the title compound and a small library of closely related analogs to explore the SAR experimentally.
-
In Vitro Kinase Assays: Direct enzymatic assays to confirm the inhibitory activity against EGFR, VEGFR-2, and a panel of other kinases to assess selectivity.
-
Cell-Based Assays: Evaluation of the compound's anti-proliferative effects in cancer cell lines known to be dependent on EGFR or VEGFR-2 signaling.
By integrating computational predictions with empirical testing, the path from a promising in silico hit to a viable clinical candidate can be navigated with greater efficiency and a higher probability of success.
References
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A Comparative Guide to the Cytotoxicity of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline and its Analogues
In the landscape of drug discovery and development, the evaluation of a compound's cytotoxic potential is a critical early-stage gatekeeper. This guide provides a comparative analysis of the cytotoxic effects of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline and its structural analogues. While direct cytotoxic data for this specific molecule is not extensively available in the public domain, by examining the structure-activity relationships (SAR) of closely related halogenated diphenylamine and phenoxyaniline derivatives, we can infer its likely biological activity and provide a framework for its experimental evaluation.
This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework based on analogue data and practical, detailed protocols for cytotoxicity assessment.
Introduction: The Significance of Halogenation in Cytotoxicity
Halogen atoms, particularly chlorine, fluorine, and bromine, are frequently incorporated into pharmacologically active molecules to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.[1][2] These modifications can significantly influence a compound's cytotoxic profile.[3][4] The subject of this guide, 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline, is a halogenated phenoxyaniline, a scaffold that warrants thorough cytotoxic investigation due to the known bioactivity of this class of compounds.
Understanding the cytotoxic profile of a novel compound is paramount for several reasons:
-
Early identification of toxicity: Screening for cytotoxicity at an early stage helps to eliminate compounds with a high potential for adverse effects, saving time and resources.
-
Mechanism of action studies: Cytotoxicity assays can provide initial clues about a compound's mechanism of action, such as the induction of apoptosis or necrosis.
-
Therapeutic index determination: For anticancer drug candidates, a high degree of cytotoxicity against cancer cells and low toxicity towards normal cells (a high therapeutic index) is a key indicator of potential efficacy.[5]
Comparative Cytotoxicity of Analogues
In the absence of direct data for 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline, we turn to its structural analogues. The following table summarizes the cytotoxic activity (IC50 values) of various halogenated diphenyl ethers, phenoxazines, and other related structures against different cancer cell lines. This comparative data allows us to discern patterns in how halogenation affects cytotoxicity.
| Compound/Analogue Class | Specific Compound(s) | Cell Line(s) | IC50 (µM) | Reference(s) |
| Polybrominated Diphenyl Ethers | 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) | RTG-2 (Fish cell line) | >12.5 | [6] |
| Decabromodiphenyl ether (BDE-209) | RTG-2 (Fish cell line) | >25 | [6] | |
| BDE-100 | Mouse cerebellar granule neurons | Potent | [7] | |
| BDE-47 | Mouse cerebellar granule neurons | Less potent than BDE-100 | [7] | |
| BDE-99 | Mouse cerebellar granule neurons | Less potent than BDE-47 | [7] | |
| BDE-153 | Mouse cerebellar granule neurons | Less potent than BDE-99 | [7] | |
| BDE-209 | Mouse cerebellar granule neurons | Least potent | [7] | |
| Halogenated Flavones | 4′-chloroflavone (Cl-F) | CLB70 (Canine leukemia) | Weaker activity | [3][4] |
| 6,8-dichloroflavone (DiCl-F) | CLB70 (Canine leukemia) | Moderate activity | [3][4] | |
| 8-bromo-6-chloroflavone (BrCl-F) | CLB70 (Canine leukemia) | Strongest activity | [3][4] | |
| Halogenated Formazans | p-chloro substituted formazan (CF) | A-549 (Lung cancer) | 97.06 | [1][8] |
| p-fluoro substituted formazan (FF) | A-549 (Lung cancer) | 30.05 | [1][8] | |
| p-chloro substituted formazan (CF) | PC-3 (Prostate cancer) | Less potent | [1][8] | |
| p-fluoro substituted formazan (FF) | PC-3 (Prostate cancer) | More potent | [1][8] | |
| Halogenated Benzofurans | Chlorinated derivative (Compound 7) | A549 (Lung cancer) | 6.3 | [2] |
| Brominated derivative (Compound 8) | A549 (Lung cancer) | 3.5 | [2] | |
| Chlorinated derivative (Compound 7) | HepG2 (Liver cancer) | 11 | [2] | |
| Brominated derivative (Compound 8) | HepG2 (Liver cancer) | 3.8 | [2] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data from analogous compounds reveal several key trends that can help predict the cytotoxic potential of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline.
3.1. Role of Halogen Type and Position
The type and position of halogen substituents play a crucial role in determining cytotoxic activity.
-
Electronegativity and Size: Studies on halogenated benzofurans and formazans suggest that the nature of the halogen is critical. For instance, a brominated benzofuran derivative showed stronger anticancer potential than its chlorinated counterpart.[2] In another study, a fluoro-substituted formazan was more cytotoxic than the chloro-substituted analogue.[1][8] This indicates that factors like electronegativity, atomic size, and the ability to form halogen bonds influence the interaction with biological targets.
-
Positional Isomerism: The position of the halogen on the aromatic rings is also a key determinant of activity. In a study of polybrominated diphenyl ethers, the potency of neurotoxicity varied significantly among different congeners, highlighting the importance of the bromine substitution pattern.[7] For 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline, the specific arrangement of the chloro and fluoro groups on both phenyl rings will be a critical factor in its cytotoxic profile.
3.2. Lipophilicity and Cellular Uptake
Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and accumulate intracellularly.[3][4] A quantitative structure-activity relationship (QSAR) analysis of phenoxazine derivatives showed a correlation between the octanol-water distribution coefficient (log P) and cytotoxic activity.[9][10] It is plausible that the di-chloro and fluoro substitutions in 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline would result in a lipophilic character, facilitating its entry into cells.
3.3. Induction of Apoptosis
A common mechanism by which cytotoxic compounds exert their effects is through the induction of apoptosis, or programmed cell death.
-
Apoptotic Pathways: Halogenated compounds have been shown to induce apoptosis through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and induction of DNA damage.[3][4][11] For example, a bromo- and chloro-substituted flavone demonstrated strong cytotoxic activity by increasing the proportion of apoptotic cells and decreasing the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL.[3][4]
-
Oxidative Stress: Some polyhalogenated diphenyl ethers have been shown to induce apoptosis mediated by oxidative stress, as indicated by an increase in reactive oxygen species (ROS).[6][7]
Based on these observations, it is hypothesized that 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline, if cytotoxic, would likely induce cell death via apoptosis. The presence of multiple halogen atoms suggests it may perturb cellular redox balance and activate intrinsic apoptotic pathways.
Caption: Hypothesized apoptotic pathway induced by the subject compound.
Experimental Protocols for Cytotoxicity Assessment
To empirically determine the cytotoxicity of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline and its analogues, a panel of in vitro assays is recommended.
4.1. Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
4.2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
4.3. Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C.
-
Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate using a fluorometer.
-
Data Analysis: Quantify the increase in fluorescence relative to untreated control cells.
Conclusion and Future Directions
While direct experimental data on the cytotoxicity of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline is currently lacking, a comparative analysis of its structural analogues provides a strong foundation for predicting its potential biological activity. The presence of multiple halogen substituents suggests that this compound is likely to be cytotoxic, with a mechanism potentially involving the induction of apoptosis.
Future research should focus on the synthesis and in vitro cytotoxic evaluation of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline against a panel of cancer cell lines and a non-cancerous control cell line to determine its potency and selectivity. Mechanistic studies, including apoptosis assays, cell cycle analysis, and assessment of oxidative stress, will be crucial to elucidate its mode of action. The insights gained from such studies will be invaluable for assessing its potential as a therapeutic agent or for understanding its toxicological profile.
References
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Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge. (2024). PMC. Available at: [Link]
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Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2026). Frontiers in Molecular Biosciences. Available at: [Link]
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Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2026). PubMed. Available at: [Link]
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Cytotoxicity (IC50) of the tested compounds on different cell lines. (2025). ResearchGate. Available at: [Link]
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Quantitative structure-cytotoxicity relationship analysis of phenoxazine derivatives by semiempirical molecular-orbital method. (2007). PubMed. Available at: [Link]
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Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2026). Frontiers. Available at: [Link]
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Cytotoxic Activity Studies of p-Chloro and Fluoro Substituted Formazan Derivatives on Lung and Prostate Cancer Cell Lines. (2022). DergiPark. Available at: [Link]
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(PDF) Quantitative Structure-Cytotoxicity Relationship Analysis of Phenoxazine Derivatives by Semiempirical Molecular-Orbital Method. (2025). ResearchGate. Available at: [Link]
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(PDF) Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2026). ResearchGate. Available at: [Link]
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Cytotoxicity and apoptosis induction on RTG-2 cells of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and decabrominated diphenyl ether (BDE-209). (2010). PubMed. Available at: [Link]
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Comparative cytotoxicity and intracellular accumulation of five polybrominated diphenyl ether congeners in mouse cerebellar granule neurons. (2010). PubMed. Available at: [Link]
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Cytotoxic Activity Studies of p-Chloro and Fluoro Substituted Formazan Derivatives on Lung and Prostate Cancer Cell Lines. (2022). DergiPark. Available at: [Link]
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Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. (n.d.). PubMed Central. Available at: [Link]
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Deoxynivalenol Induces Apoptosis via FOXO3a-Signaling Pathway in Small-Intestinal Cells in Pig. (2022). MDPI. Available at: [Link]
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Safety Operating Guide
3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline proper disposal procedures
Topic: 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline Proper Disposal Procedures CAS: 946727-48-6 Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.[1][2]
Executive Summary: Immediate Action Plan
3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline is a halogenated diphenyl ether derivative with an aniline functionality.[1][2] It poses significant risks of acute toxicity (methemoglobinemia) and long-term aquatic toxicity .[1][2]
Core Disposal Directive:
-
Do NOT mix with non-halogenated solvents (acetone, ethanol) unless necessary for dissolution, as this increases disposal costs.[2]
-
Mandatory Stream: High-Temperature Incineration (Halogenated Waste Stream).[1][2]
-
Immediate Containment: Collect in rigid, sealable containers (HDPE or Glass) labeled "Toxic - Halogenated Organic Waste."
Chemical Identity & Hazard Profiling
Understanding the molecular structure is the first step in validating the disposal method.[2] This compound contains both fluorine and chlorine bonded to aromatic rings, requiring specialized thermal destruction to prevent the formation of toxic byproducts like dioxins or incomplete combustion of fluorinated species.
| Property | Data |
| Chemical Name | 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline |
| CAS Number | 946727-48-6 |
| Molecular Formula | C₁₂H₈Cl₂FNO |
| Functional Groups | Primary Amine (Aniline), Ether Linkage, Aryl Chloride, Aryl Fluoride |
| Physical State | Solid (typically off-white to beige powder) |
| Primary Hazards | Toxic (Oral/Dermal/Inhalation), Irritant , Aquatic Hazard |
Critical Hazard Mechanisms
-
Aniline Toxicity: Like other halogenated anilines, this compound can induce methemoglobinemia , interfering with the blood's oxygen-carrying capacity.[2] Absorption through the skin is a primary risk vector during waste handling.[2]
-
Halogenated Combustion: Improper burning (low temperature) can release Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases.[1][2] It may also form polychlorinated dibenzo-p-dioxins/furans (PCDD/Fs) if not incinerated above 1100°C.[1][2]
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA (RCRA) and EU waste directives.[2]
Step 1: Waste Segregation[6]
-
Solid Waste:
-
Liquid Waste (Mother Liquors/Rinsates):
Step 2: Packaging & Labeling
-
Container: Use chemically resistant containers (HDPE or Amber Glass). Avoid metal containers due to potential corrosion from hydrolysis products (HCl/HF) over time.[2]
-
Labeling: Affix a hazardous waste tag immediately upon the first addition of waste.
Step 3: Storage & Hand-off
-
Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray.
-
Keep the container closed at all times except when adding waste.[2][3]
-
Schedule pickup with your EHS department once the container is 90% full.[2]
The "Why": Scientific Rationale for Incineration
Researchers often ask why specific streams are required. The disposal choice is dictated by the bond energy and combustion byproducts of the molecule.[2]
-
C-F Bond Stability: The Carbon-Fluorine bond is one of the strongest in organic chemistry (~485 kJ/mol).[1][2] Standard waste fuels may not reach temperatures sufficient to mineralize the fluorine completely.[2]
-
Scrubber Requirement: High-temperature incineration (>1100°C) ensures complete destruction.[1][2] The facility must be equipped with wet scrubbers (using NaOH or Ca(OH)₂) to neutralize the acid gases formed:
Visualization: Disposal Decision Logic
Caption: Logical flow for segregating and packaging halogenated aniline waste to ensure proper downstream destruction.
Emergency Procedures
In the event of a spill or exposure during disposal preparation:
| Scenario | Immediate Action |
| Skin Contact | Dermal Absorption Hazard. Immediately wash with soap and copious water for 15 minutes.[1][2] Remove contaminated clothing.[2][6] Seek medical attention if cyanosis (blue lips/nails) appears.[2] |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present. |
| Spill (Solid) | Do NOT dry sweep. Use a HEPA vacuum or wet the powder with a mist of water/oil to prevent dust.[1][2] Scoop into a waste container. |
| Spill (Liquid) | Absorb with inert material (Vermiculite or Sand).[1][2] Do NOT use sawdust (combustible).[2] Place in a sealed container. |
References
-
National Institutes of Health (PubChem). (n.d.).[2] Compound Summary: Halogenated Anilines Toxicity Profile. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
